molecular formula C16H17BrN2S2 B14680524 Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester CAS No. 34763-45-6

Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester

Cat. No.: B14680524
CAS No.: 34763-45-6
M. Wt: 381.4 g/mol
InChI Key: KMQGLHWSQLCCEY-UHFFFAOYSA-N
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Description

Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a bromophenyl group, and a carbonimidodithioic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinyl carbonimidodithioic acid with (4-bromophenyl)methyl 1-methylethyl ester under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

34763-45-6

Molecular Formula

C16H17BrN2S2

Molecular Weight

381.4 g/mol

IUPAC Name

[1-(4-bromophenyl)-2-methylpropan-2-yl] N-pyridin-3-ylcarbamodithioate

InChI

InChI=1S/C16H17BrN2S2/c1-16(2,10-12-5-7-13(17)8-6-12)21-15(20)19-14-4-3-9-18-11-14/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

KMQGLHWSQLCCEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)SC(=S)NC2=CN=CC=C2

Origin of Product

United States

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